REACTION_CXSMILES
|
[Cu:1](Cl)Cl.[Na].[C:5]([O-:8])(=[O:7])[CH3:6].[Na+].[C:10]([O-:15])(=[O:14])[CH2:11][CH2:12][CH3:13].[Na+]>>[C:5]([O-:8])(=[O:7])[CH3:6].[Cu+2:1].[C:10]([O-:15])(=[O:14])[CH3:11].[C:10]([O-:15])(=[O:14])[CH2:11][CH2:12][CH3:13].[Cu+2:1].[C:10]([O-:15])(=[O:14])[CH2:11][CH2:12][CH3:13] |f:2.3,4.5,6.7.8,9.10.11,^1:3|
|
Name
|
copper(II) carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
sodium butyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
be added directly to the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)[O-].[Cu+2].C(CCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |